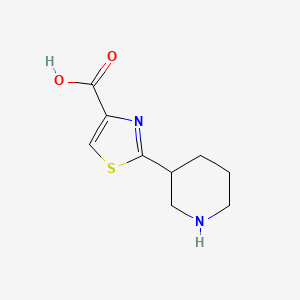
4-(2-Chloroethyl)oxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₈H₁₃ClO₂. It is a derivative of oxane, featuring a chloroethyl group and an aldehyde functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with chloroethyl reagents under controlled conditions. One common method includes the use of 2-chloroethanol and oxane in the presence of a strong acid catalyst to facilitate the formation of the chloroethyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloroethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethyl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Bromoethyl)oxane-4-carbaldehyde
- 4-(2-Iodoethyl)oxane-4-carbaldehyde
- 4-(2-Fluoroethyl)oxane-4-carbaldehyde
Uniqueness
4-(2-Chloroethyl)oxane-4-carbaldehyde is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group provides distinct chemical properties compared to its bromo, iodo, and fluoro counterparts .
Eigenschaften
Molekularformel |
C8H13ClO2 |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
4-(2-chloroethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C8H13ClO2/c9-4-1-8(7-10)2-5-11-6-3-8/h7H,1-6H2 |
InChI-Schlüssel |
ZNFOQZDWWGJYBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CCCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


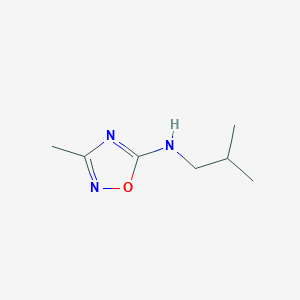
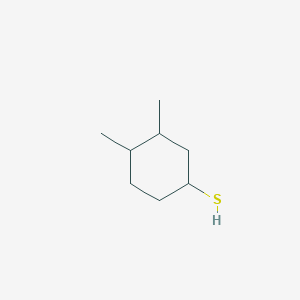

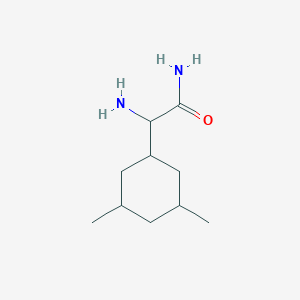
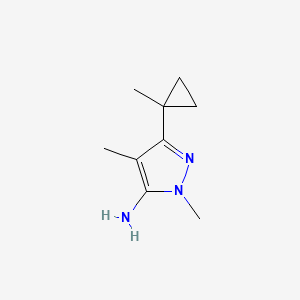
![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine](/img/structure/B13304591.png)
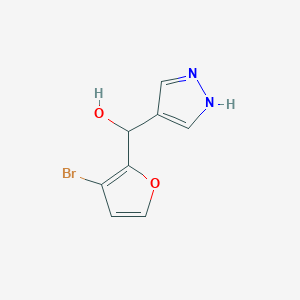

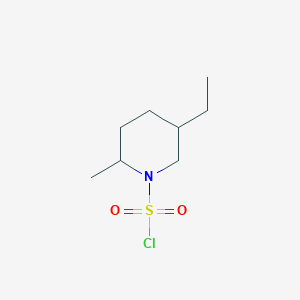
![1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol](/img/structure/B13304607.png)
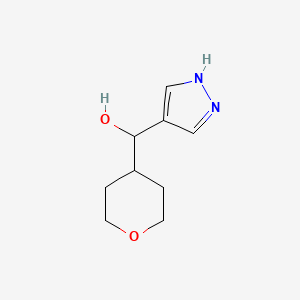
![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
